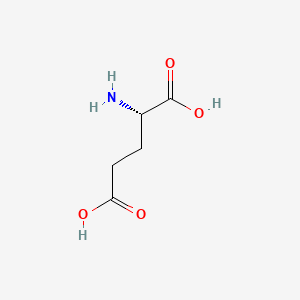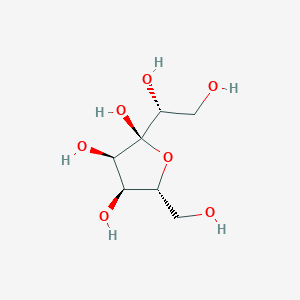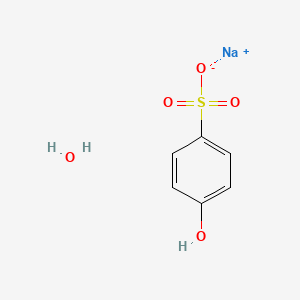
Sodium 4-hydroxybenzenesulfonate hydrate
説明
Sodium 4-hydroxybenzenesulfonate dihydrate, also known as 4-Hydroxybenzenesulfonic acid sodium salt or Phenol-4-sulfonic acid sodium salt dihydrate, is a compound with the linear formula HOC6H4SO3Na·2H2O . It has a molecular weight of 232.19 .
Synthesis Analysis
The compound can be synthesized from an aqueous solution using the slow evaporation method . This method involves the gradual evaporation of the solvent, allowing the solute to crystallize over time .Molecular Structure Analysis
The compound’s molecular structure consists of a sodium ion (Na+), a 4-hydroxybenzenesulfonate ion (HOC6H4SO3-), and two water molecules (2H2O) . The FT-IR spectral analysis confirmed the existence of various functional groups in the compound .Chemical Reactions Analysis
Sodium 4-hydroxybenzenesulfonate dihydrate has been used in the preparation of a series of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups .Physical And Chemical Properties Analysis
The compound is a white to off-white fine crystalline powder . It has a molecular weight of 232.19 and is highly transparent with growth rate along all the directions .科学的研究の応用
Luminescent Materials
A study by Yang et al. (2008) synthesized novel 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate with lanthanide chlorides in methanol, yielding luminescent coordination polymers. These compounds exhibited significant luminescence properties, which were explored for potential applications in lighting and display technologies (Yang et al., 2008).
Optical and Electrical Properties
Zahid et al. (2019) focused on the growth, solvent effect, and the optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate crystals. Their research highlighted the material's potential in photoluminescence and its use in electrical and optical devices (Zahid et al., 2019).
Catalysis
Akiri and Ojwach (2021) studied the catalytic properties of water-soluble (phenoxy)imine palladium(II) complexes, involving sodium 4-hydroxybenzenesulfonate, in biphasic methoxycarbonylation of 1-hexene. This work contributes to the field of green chemistry by demonstrating the compound's utility in catalysis, emphasizing its role in enhancing reaction efficiencies and selectivities (Akiri & Ojwach, 2021).
Nonlinear Optical Properties
Research by Zahid et al. (2017) on 4-N,N-dimethylamino 4′-N′-methylstilbazolium 4-hydroxybenzenesulfonate explored its synthesis, crystal growth, and nonlinear optical properties. The findings suggest potential applications in optical modulation and telecommunication devices, where materials with significant nonlinear optical properties are crucial (Zahid et al., 2017).
Polymer Science
In polymer science, Barruet et al. (2009) synthesized a water-soluble ionic methacrylate monomer containing sodium 4-hydroxybenzenesulfonate, showcasing its application in bioconjugation due to its reactivity towards primary aliphatic amines in water at room temperature. This work opens new pathways in polymer-based drug delivery systems and biomedical engineering (Barruet et al., 2009).
Safety and Hazards
特性
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRZWVMOWWWLCK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28469-73-0 | |
| Record name | Sodium p-hydroxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






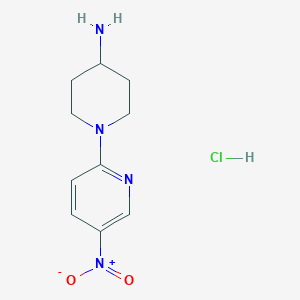




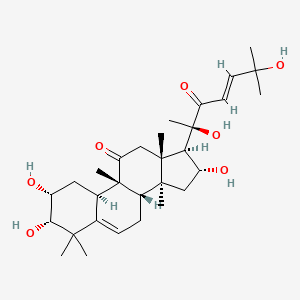
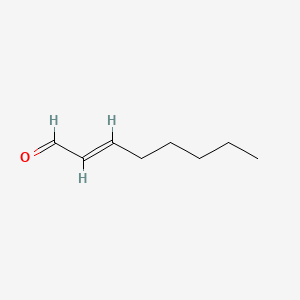
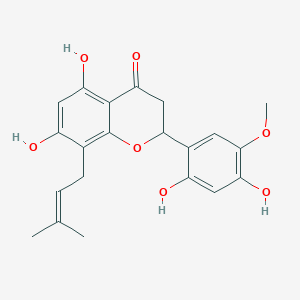
![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)
